
2-(3-(氟甲基)哌啶-1-基)吡啶-3-胺
描述
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocyclic amine, while pyridine is a basic heterocyclic organic compound. The presence of a fluoromethyl group adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications .
科学研究应用
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals.
生化分析
Biochemical Properties
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the signaling pathways involved in cell growth and differentiation. The nature of these interactions involves the binding of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine to the active sites of these kinases, thereby inhibiting their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of ALK and ROS1 kinases can lead to altered cell signaling pathways, which may result in changes in gene expression patterns and metabolic activities within the cell . These changes can affect cell proliferation, differentiation, and survival, making 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of ALK and ROS1 kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascades that regulate cell growth and differentiation. Additionally, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that prolonged exposure to 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can lead to sustained inhibition of target kinases and persistent changes in cellular signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively inhibit ALK and ROS1 kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological effects of the compound. Additionally, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within tissues is also dependent on its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The activity of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within these compartments can affect various cellular processes, including signal transduction, gene expression, and metabolic regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Fluoromethyl Group: Fluorination reactions are often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Pyridine: The final step involves coupling the fluoromethylpiperidine with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .
作用机制
The mechanism of action of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors, while the piperidine and pyridine moieties contribute to its overall pharmacological profile . The compound may act on various pathways, including inhibition of enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
2-(3-(Chloromethyl)piperidin-1-yl)pyridin-3-amine: Similar structure but with a chloromethyl group instead of fluoromethyl.
2-(3-(Methyl)piperidin-1-yl)pyridin-3-amine: Lacks the halogen substitution, affecting its reactivity and binding properties.
Uniqueness
The presence of the fluoromethyl group in 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine imparts unique properties such as increased lipophilicity and enhanced metabolic stability, making it distinct from its analogs .
属性
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-7-9-3-2-6-15(8-9)11-10(13)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEFCXGRSYUIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


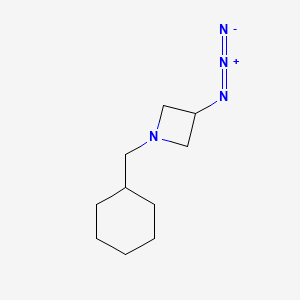

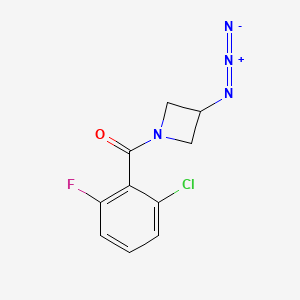
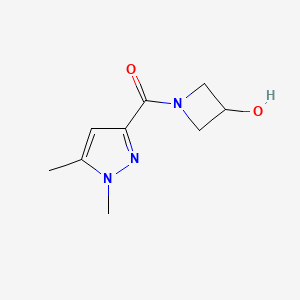
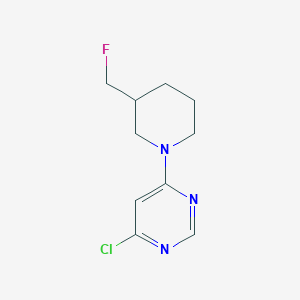
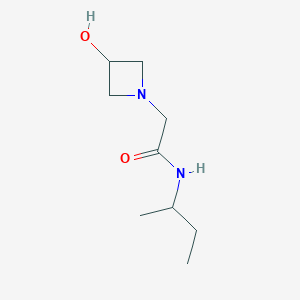
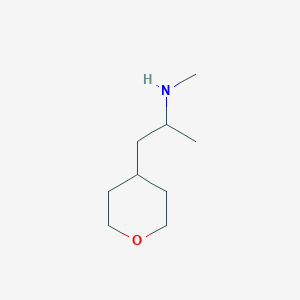
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
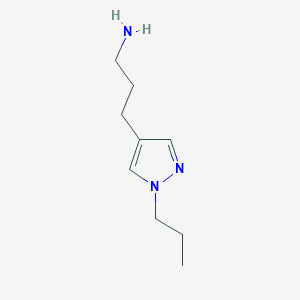
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)


